molecular formula C8H8Br2 B1279792 1-Bromo-4-(bromomethyl)-2-methylbenzene CAS No. 27561-51-9

1-Bromo-4-(bromomethyl)-2-methylbenzene

Cat. No. B1279792
CAS RN: 27561-51-9
M. Wt: 263.96 g/mol
InChI Key: CWOKZNRRLJXSAA-UHFFFAOYSA-N
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Description

1-Bromo-4-(bromomethyl)-2-methylbenzene is a brominated aromatic compound that is not directly discussed in the provided papers. However, similar brominated benzene derivatives are frequently used as intermediates in organic synthesis, as seen in the preparation of various substituted benzene compounds for applications in medicinal chemistry, pharmaceutical agents, organic dyes, and electroluminescent materials . The presence of bromine atoms on the benzene ring makes these compounds highly reactive towards nucleophilic substitution reactions, which is a key characteristic exploited in synthetic chemistry.

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve selective bromination techniques, as demonstrated in the preparation of [14C]-labeled bromobenzene and other related compounds . The process often requires careful control of reaction conditions to achieve the desired regioselectivity. For instance, the synthesis of 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene was achieved through the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, showcasing the ability to introduce bromomethyl groups onto a benzene ring . These methodologies could potentially be applied to synthesize 1-Bromo-4-(bromomethyl)-2-methylbenzene by adapting the reaction conditions to suit the specific substitution pattern required.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be determined using X-ray diffraction techniques. For example, the crystal structure of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene was elucidated, revealing the conformation of bromomethyl groups in the crystalline state . Similarly, the structure of 1-bromo-2,3,5,6-tetramethylbenzene was determined, showing two stable crystalline phases and providing insights into the molecular conformation . These studies highlight the importance of molecular structure analysis in understanding the physical properties and reactivity of brominated aromatic compounds.

Chemical Reactions Analysis

Brominated benzene derivatives participate in a variety of chemical reactions, primarily nucleophilic aromatic substitution, due to the presence of electron-withdrawing bromine atoms that activate the ring. The reactivity of such compounds can be influenced by the nature and position of substituents on the benzene ring, as well as by the solvent and reaction conditions used . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration is an example of how brominated benzene derivatives can be further functionalized .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are closely related to their molecular structure. The presence of bromine atoms significantly affects the compound's boiling point, density, and solubility. The crystal packing and intermolecular interactions, such as hydrogen bonding and halogen interactions, can also influence the melting point and stability of these compounds . Spectroscopic methods, including IR and NMR, are commonly used to characterize the structure and purity of synthesized brominated benzene derivatives .

Scientific Research Applications

  • Application Summary : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
  • Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide. Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
  • Results or Outcomes : The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .

Safety And Hazards

Safety data sheets for similar compounds suggest that brominated compounds can be hazardous. They can cause skin irritation and may be harmful if inhaled or ingested .

Future Directions

The future directions for the use of 1-Bromo-4-(bromomethyl)-2-methylbenzene are not explicitly stated in the available resources .

properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOKZNRRLJXSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474177
Record name 1-Bromo-4-(bromomethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(bromomethyl)-2-methylbenzene

CAS RN

27561-51-9
Record name 1-Bromo-4-(bromomethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27561-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(bromomethyl)-2-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(bromomethyl)-2-methylbenzene
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Synthesis routes and methods I

Procedure details

(4-Bromo-3-methylphenyl)methanol (14.4 g, 71.6 mmol) is dissolved in anhydrous CH2Cl2 (150 mL) and CBr4 (26.1 g, 79.0 mmol) is added. The reaction mixture is cooled to 0° C. and PPh3 (20.7 g, 79.0 mmol) is added in small portions. The reaction mixture is stirred 2 h and the triphenylphosphine oxide that forms is filtered off and the solvent removed in vacuo. The resulting semi solid is filtered on a silica gel pad and rinsed with hexane/EtOAc (9:1) to provide the expected product 1-Bromo-4-(bromomethyl)-2-methylbenzene as a clear oil contaminated with bromoform which is used directly in the next step. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 4.39-4.44 (m, 3H) 7.07 (dd, J=8.20, 2.34 Hz, 1H) 7.26 (t, J=1.17 Hz, 1H) 7.49 (d, J=8.20 Hz, 1H)
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14.4 g
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150 mL
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26.1 g
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20.7 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Hanessian, G Papeo, M Angiolini… - The Journal of …, 2003 - ACS Publications
… 1-Bromo-4-bromomethyl-2-methylbenzene (37). To a stirred solution of alcohol 36 (8 g, 39.8 mmol) in ether (220 mL) was added dropwise a solution of phosphorus tribromide (2.65 mL, …
Number of citations: 40 pubs.acs.org
S Zhang - 2023 - deepblue.lib.umich.edu
Major depressive disorder is one of the three leading causes that reduce quality of life. Due to the comorbidity of major depressive disorder with anxiety and chronic pain, existing …
Number of citations: 0 deepblue.lib.umich.edu
IPC Class, A USPC - 2010 - patentsencyclopedia.com
The present invention relates to polysubstituted imidazolone derivatives, to the pharmaceutical compositions comprising them and to the therapeutic uses thereof in the human and …
Number of citations: 0 www.patentsencyclopedia.com

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